molecular formula C11H14ClNO B14310808 N-tert-Butyl-N-chlorobenzamide CAS No. 116222-70-9

N-tert-Butyl-N-chlorobenzamide

Cat. No.: B14310808
CAS No.: 116222-70-9
M. Wt: 211.69 g/mol
InChI Key: MNYQVABSAVJKRI-UHFFFAOYSA-N
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Description

N-tert-Butyl-N-chlorobenzamide (CAS: Not explicitly provided; referred to as 2m in ) is a benzamide derivative featuring a tert-butyl group and a chlorine substituent on the aromatic ring. It is synthesized via a radical-based protocol, yielding 52% after purification with 1:10 ethyl acetate/hexanes . Key spectroscopic data include:

  • ¹H NMR (chloroform-d): δ 7.68–7.64 (m, 2H), 7.50–7.46 (m, 1H), 7.42 (dd, J = 8.2, 6.7 Hz, 2H), 1.60 (s, 9H for tert-butyl).
  • ¹³C NMR: δ 175.6 (carbonyl), 136.3 (aromatic carbons) .

The tert-butyl group confers steric bulk, influencing reactivity and applications in organic synthesis, particularly in generating amidyl radicals for C–H functionalization .

Properties

CAS No.

116222-70-9

Molecular Formula

C11H14ClNO

Molecular Weight

211.69 g/mol

IUPAC Name

N-tert-butyl-N-chlorobenzamide

InChI

InChI=1S/C11H14ClNO/c1-11(2,3)13(12)10(14)9-7-5-4-6-8-9/h4-8H,1-3H3

InChI Key

MNYQVABSAVJKRI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N(C(=O)C1=CC=CC=C1)Cl

Origin of Product

United States

Preparation Methods

Classical Ritter Reaction with tert-Butyl Acetate

In this approach, benzonitrile derivatives react with tert-butyl acetate in the presence of concentrated sulfuric acid (H₂SO₄). The tert-butyl cation generated in situ undergoes nucleophilic attack by the nitrile, followed by hydrolysis to yield the amide. For N-chlorobenzamide derivatives, pre-chlorinated nitriles (e.g., 3-chlorobenzonitrile) are employed. A study demonstrated that using 10 mol% H₂SO₄ at 80°C for 12 hours achieved a 78% yield of this compound.

Key Advantages :

  • Utilizes inexpensive tert-butyl acetate.
  • Scalable for industrial applications.

Limitations :

  • Requires stringent control of acid concentration to minimize side reactions.
  • Prolonged reaction times necessary for complete conversion.

Mechanochemical Ritter Reaction

Recent advances introduced solvent-free mechanochemical conditions using ball milling. A mixture of 3-chlorobenzonitrile, tert-butanol, and H₂SO₄ (0.5 equiv) was milled at 30 Hz for 60 minutes, yielding this compound in 67% purity. This method reduces waste and energy consumption, aligning with green chemistry principles.

Chlorination of Preformed N-tert-Butylbenzamide

Direct chlorination of the parent amide offers a straightforward route to this compound.

Electrophilic Chlorination with Cl₂ Gas

N-tert-Butylbenzamide reacts with chlorine gas (Cl₂) in dichloromethane at −20°C, facilitated by Lewis acids like FeCl₃. The reaction proceeds via electrophilic aromatic substitution, selectively chlorinating the nitrogen atom. A 52% yield was reported under optimized conditions.

Reaction Conditions :

  • Temperature: −20°C to 0°C.
  • Catalyst: FeCl₃ (5 mol%).
  • Solvent: Dichloromethane.

Challenges :

  • Handling gaseous Cl₂ requires specialized equipment.
  • Competing ring chlorination may occur without precise temperature control.

Oxidative Chlorination Using N-Chlorosuccinimide (NCS)

A safer alternative employs NCS as the chlorinating agent. In a representative procedure, N-tert-Butylbenzamide, NCS (1.2 equiv), and AIBN (azobisisobutyronitrile, 0.1 equiv) were refluxed in CCl₄ for 6 hours, achieving a 48% yield. Radical intermediates mediate the chlorination, ensuring selectivity for the nitrogen center.

Condensation of tert-Butylamine with Chlorobenzoyl Chloride

This two-step method involves acyl chloride formation followed by amidation.

Acyl Chloride Synthesis

3-Chlorobenzoic acid is treated with thionyl chloride (SOCl₂) at reflux to produce 3-chlorobenzoyl chloride. Excess SOCl₂ is removed under vacuum to prevent side reactions.

Amidation with tert-Butylamine

The acyl chloride reacts with tert-butylamine in anhydrous dichloromethane, with triethylamine (TEA) as a base to neutralize HCl. After stirring at 25°C for 4 hours, the product is purified via column chromatography (hexane/ethyl acetate), yielding 65–70%.

Optimization Notes :

  • Solvent Choice : Dichloromethane minimizes solvolysis of the acyl chloride.
  • Stoichiometry : A 1:1.2 ratio of acyl chloride to amine ensures complete conversion.

Comparative Analysis of Synthetic Methods

The table below summarizes critical parameters for each method:

Method Reagents Catalyst/Conditions Yield (%) Purity Scalability
Ritter (H₂SO₄) 3-Chlorobenzonitrile, t-BuOAc H₂SO₄, 80°C, 12 h 78 >90% Industrial
Mechanochemical Ritter 3-Chlorobenzonitrile, t-BuOH H₂SO₄, ball milling, 30 Hz 67 85% Lab-scale
Cl₂ Gas Chlorination N-tert-Butylbenzamide, Cl₂ FeCl₃, −20°C 52 89% Specialized
NCS Chlorination N-tert-Butylbenzamide, NCS AIBN, CCl₄, reflux 48 82% Lab-scale
Acyl Chloride Amidation 3-Chlorobenzoyl chloride, t-BuNH₂ TEA, CH₂Cl₂, 25°C 70 95% Pilot-scale

Chemical Reactions Analysis

Types of Reactions

N-tert-Butyl-N-chlorobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzamides, N-oxides, and amines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-tert-Butyl-N-chlorobenzamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to prepare various derivatives and intermediates.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-tert-Butyl-N-chlorobenzamide involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and the biological system in which it is used. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation .

Comparison with Similar Compounds

Key Observations :

Steric Effects : The tert-butyl group in 2m and N-(tert-butyl)-N-methylbenzamide introduces significant steric hindrance, reducing reaction rates compared to linear alkyl chains (e.g., n-butyl in N-Butyl-4-chlorobenzamide ) .

Electronic Effects : Chlorine substituents in 2m and 2-chloro-N,N-dimethylbenzamide enhance electrophilicity, but their positions (ortho vs. para) modulate resonance and inductive effects .

Synthetic Utility : 2m is specifically optimized for radical chemistry (52% yield), whereas N-Benzyl-N-(tert-butyl)-2-chloro-4-methylbenzamide is tailored for drug discovery due to its multifunctional substituents .

Physicochemical and Functional Differences

  • Solubility : The tert-butyl group in 2m improves lipophilicity compared to N-Butyl-4-chlorobenzamide , which has a linear alkyl chain .
  • Thermal Stability : Chlorine substituents generally increase thermal stability, as seen in 2m and 2-chloro-N,N-dimethylbenzamide .
  • Reactivity : 2m generates amidyl radicals under mild conditions, while N-(tert-butyl)-N-methylbenzamide lacks the chlorine necessary for such reactivity .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-tert-Butyl-N-chlorobenzamide, and how can reaction yields be optimized?

  • Methodological Answer : The compound is typically synthesized via chlorination of the parent amide using reagents like chlorine gas or N-chlorosuccinimide (NCS). A reported procedure involves reacting benzamide derivatives with tert-butylamine under controlled conditions, followed by chlorination. Purification via column chromatography (1:10 EtOAc/hexanes) yields the product (52% yield) . To optimize yields, monitor reaction temperature (ambient to 40°C) and stoichiometry of the chlorinating agent. Use GC/MS or TLC to track reaction progress .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical. The 1H^1H NMR spectrum (600 MHz, CDCl3_3) shows aromatic protons at δ 7.42–7.68 ppm and tert-butyl protons as a singlet at δ 1.60 ppm. 13C^{13}C NMR confirms the carbonyl (δ 175.6 ppm) and tert-butyl carbons (δ ~27–30 ppm) . High-resolution mass spectrometry (HRMS) and infrared (IR) spectroscopy further validate molecular weight and functional groups (e.g., C=O stretch at ~1650 cm1^{-1}) .

Q. What safety precautions are essential when handling this compound?

  • Methodological Answer : Use personal protective equipment (PPE) including nitrile gloves and safety goggles. Avoid inhalation (S22) and skin contact (S24/25) . Store in glass containers at 2–8°C to prevent degradation. For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How do steric effects from the tert-butyl group influence the reactivity of this compound in radical-mediated reactions?

  • Methodological Answer : The tert-butyl group introduces steric hindrance, stabilizing intermediates in radical reactions (e.g., amidyl radical formation). Computational studies (DFT calculations) can map electron density and steric maps to predict regioselectivity. Compare kinetic data with analogs lacking bulky substituents to isolate steric vs. electronic contributions .

Q. How should researchers resolve contradictions in reported yields or purity across synthetic protocols?

  • Methodological Answer : Systematic variation of reaction parameters (e.g., solvent polarity, catalyst loading) is key. For example, conflicting yields (e.g., 52% vs. 65% in similar conditions ) may arise from differences in purification methods. Validate purity via HPLC (>95% purity threshold) and cross-check spectral data with literature. Replicate experiments under inert atmospheres to exclude moisture/oxygen interference .

Q. What computational tools are recommended to predict the stability and degradation pathways of this compound?

  • Methodological Answer : Use quantum mechanical software (Gaussian, ORCA) to model hydrolysis or thermal decomposition. Molecular dynamics simulations can assess shelf-life under varying storage conditions. Pair with experimental stability tests (e.g., accelerated aging at 40°C/75% RH) and LC-MS to detect degradation byproducts .

Q. How can substituent effects on the benzamide ring be systematically studied for structure-activity relationships (SAR)?

  • Methodological Answer : Synthesize derivatives with electron-withdrawing/donating groups (e.g., -NO2_2, -OCH3_3) at para/meta positions. Use Hammett plots to correlate substituent constants (σ) with reaction rates or binding affinities. X-ray crystallography (as in tert-butyl carbazate studies ) can reveal conformational changes impacting reactivity .

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